molecular formula C20H24BrN5O2 B11252608 (4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

(4-Bromophenyl)(4-(4-methyl-6-morpholinopyrimidin-2-yl)piperazin-1-yl)methanone

Cat. No.: B11252608
M. Wt: 446.3 g/mol
InChI Key: XHASXPFCGMEHDP-UHFFFAOYSA-N
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Description

4-{2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine is a complex organic compound that features a bromobenzoyl group, a piperazine ring, a methylpyrimidine moiety, and a morpholine ring

Properties

Molecular Formula

C20H24BrN5O2

Molecular Weight

446.3 g/mol

IUPAC Name

(4-bromophenyl)-[4-(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]methanone

InChI

InChI=1S/C20H24BrN5O2/c1-15-14-18(24-10-12-28-13-11-24)23-20(22-15)26-8-6-25(7-9-26)19(27)16-2-4-17(21)5-3-16/h2-5,14H,6-13H2,1H3

InChI Key

XHASXPFCGMEHDP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Br)N4CCOCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine typically involves multi-step organic reactions. One common approach starts with the bromination of benzoyl chloride to form 4-bromobenzoyl chloride. This intermediate is then reacted with piperazine to yield 4-(4-bromobenzoyl)piperazine. The next step involves the condensation of this intermediate with 2-chloro-6-methylpyrimidine under basic conditions to form the pyrimidine derivative. Finally, the morpholine ring is introduced through a nucleophilic substitution reaction, completing the synthesis of the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce the bromobenzoyl group to a benzyl group.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution reactions.

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific receptors or enzymes.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-{2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromobenzoyl group may facilitate binding to hydrophobic pockets, while the piperazine and morpholine rings can interact with polar or charged regions of the target. This compound may modulate the activity of its targets by either inhibiting or activating their function, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • 4-{2-[4-(4-chlorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
  • 4-{2-[4-(4-fluorobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine
  • 4-{2-[4-(4-methylbenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine

Uniqueness

The presence of the bromine atom in 4-{2-[4-(4-bromobenzoyl)piperazin-1-yl]-6-methylpyrimidin-4-yl}morpholine distinguishes it from its analogs, potentially enhancing its binding affinity and specificity for certain molecular targets. This unique feature may result in different pharmacological profiles and applications compared to its similar compounds.

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